molecular formula C21H25N3O7 B2498606 (E)-3,5-dimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide CAS No. 391883-07-1

(E)-3,5-dimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide

Cat. No.: B2498606
CAS No.: 391883-07-1
M. Wt: 431.445
InChI Key: KSWLCNYLUIYKKU-FOKLQQMPSA-N
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Description

(E)-3,5-dimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H25N3O7 and its molecular weight is 431.445. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Rhein Analogue : A study described the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, indicating potential medicinal applications (Owton et al., 1995).

  • Cancer Stem Cell Targeting : Novel benzylidene hydrazinyl derivatives showed significant antitumor activity against cancer stem cells, suggesting their potential in cancer treatment (Bhat et al., 2016).

  • Anti-Microbial Studies : Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, related to the query compound, exhibited antimicrobial activity, highlighting their potential in antibiotic development (Spoorthy et al., 2021).

  • Nano-Structured Ceria Synthesis : Research involving benzoxazine derivatives like the queried compound led to the synthesis of nano-structured ceria (CeO2), showcasing its utility in material science (Veranitisagul et al., 2011).

  • Potential Antipsychotic Agents : Studies on dimethoxy-N-substituted benzamides have explored their antidopaminergic properties, indicating their relevance in antipsychotic drug development (Högberg et al., 1990).

  • Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl derivatives, structurally similar to the queried compound, demonstrated significant anti-inflammatory and analgesic properties, suggesting potential in pain management (Abu‐Hashem et al., 2020).

  • Reverse Saturable Absorption in Photonic Applications : Hydrazone derivatives, related to the query compound, exhibited significant third-order nonlinear optical properties, underscoring their potential in developing photonic devices (Nair et al., 2022).

  • Synthesis of Novel Calpain Inhibitors : Benzoylalanine-derived ketoamides, structurally akin to the query, have been investigated for their role as calpain inhibitors, highlighting their potential in neurological disorder treatment (Lubisch et al., 2003).

  • Novel Synthesis Approaches : The synthesis of related compounds like 2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide demonstrates advancements in chemical synthesis methods (Bobeldijk et al., 1990).

Mechanism of Action

Properties

IUPAC Name

3,5-dimethoxy-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O7/c1-27-15-8-14(9-16(10-15)28-2)21(26)22-12-19(25)24-23-11-13-6-17(29-3)20(31-5)18(7-13)30-4/h6-11H,12H2,1-5H3,(H,22,26)(H,24,25)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWLCNYLUIYKKU-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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